molecular formula C18H25N5O2 B2968805 1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361897-61-0

1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2968805
CAS No.: 2361897-61-0
M. Wt: 343.431
InChI Key: VWOQMBDCSCGZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the reaction of 2-methylpyrimidine with piperazine to form an intermediate, which is then reacted with piperidine and prop-2-en-1-one under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure purity and yield. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of a pyrimidine ring with a piperazine and piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[4-(2-methylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-3-17(24)22-8-5-15(6-9-22)18(25)23-12-10-21(11-13-23)16-4-7-19-14(2)20-16/h3-4,7,15H,1,5-6,8-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOQMBDCSCGZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.